![molecular formula C12H10FNO3 B3136006 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 407640-15-7](/img/structure/B3136006.png)
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Overview
Description
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxazoline and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and physical-chemical properties of derivatives of 1,2,4-triazole, which include compounds similar to "2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid," have been explored. These compounds are noted for their potential biological activities, such as analgesic, anti-inflammatory, and antimicrobial effects. Additionally, they can serve as intermediates for the synthesis of more complex chemical structures (Salionov, 2015).
Biological Activities and Applications
- Research on nickel ferrite nanoparticles has demonstrated their catalytic activity in the synthesis of oxazolone derivatives. These compounds, including structures similar to "this compound," were evaluated for their antioxidant and antimicrobial activities, highlighting their potential in medical and pharmaceutical applications (Rao et al., 2019).
Pharmaceutical Development
- The photo-degradation of thiazole-containing compounds, related to "this compound," was studied to understand their stability under light exposure. This research is crucial for the development of stable pharmaceutical compounds (Wu et al., 2007).
Potential Therapeutic Uses
- Some derivatives of oxazol-4-yl-acetic acids have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. These compounds, including those structurally related to "this compound," showed promising in vivo activity, suggesting their potential use in preventing cataract development in diabetic conditions (La Motta et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid” are currently unknown . This compound may have a broad spectrum of biological activities, similar to other indole derivatives .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity to other indole derivatives, it might be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of the compound .
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWOMRUSAYTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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